molecular formula C22H16F3N3OS2 B2665194 2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-68-7

2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2665194
CAS No.: 392301-68-7
M. Wt: 459.51
InChI Key: DBSGCPBSEOJYCP-UHFFFAOYSA-N
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Description

The compound “2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Scientific Research Applications

Antiviral Applications

A series of naphthalene derivatives have been synthesized and evaluated for their antiviral activities. Specifically, derivatives have demonstrated inhibitory activity against HIV-1 and HIV-2 in vitro. One compound, in particular, was identified as a potent inhibitor of HIV-1 replication, suggesting its potential as a lead compound in antiviral drug development (Hamad et al., 2010).

Anticancer Applications

Research has also explored the anticancer potential of thiazole and thiadiazole derivatives, with several compounds showing significant anticancer activity against various cancer cell lines. These findings indicate the role of naphthalene derivatives in inducing apoptosis in cancer cells, thereby presenting a promising avenue for anticancer therapy (Ekrek & Şenkardeş, 2022).

Molecular Property Studies

The compound and its derivatives have been subject to computational and experimental studies to understand their molecular and chemical properties. These studies include density functional theory (DFT) analyses to examine their electrochemical properties, which are essential for designing drugs with specific biological targets (Gültekin et al., 2020).

Pharmacological Evaluations

Pharmacological evaluations have been conducted on various heterocyclic derivatives, including oxadiazole and pyrazoles, for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the diverse pharmacological applications of naphthalene derivatives, supporting their potential in developing new therapeutic agents (Faheem, 2018).

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3OS2/c23-22(24,25)17-10-8-14(9-11-17)13-30-21-28-27-20(31-21)26-19(29)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSGCPBSEOJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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